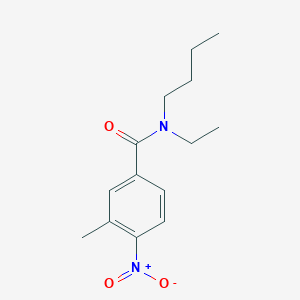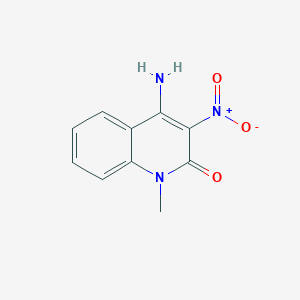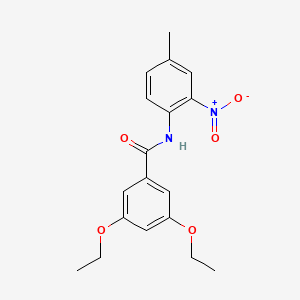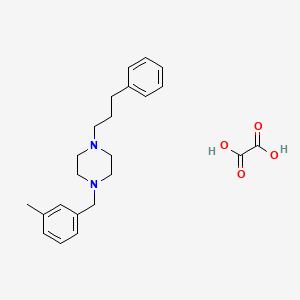![molecular formula C16H14N2O5 B5023455 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5023455.png)
5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EPBPT, is a synthetic compound that has gained significant attention in scientific research. EPBPT has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In
Wirkmechanismus
5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. In addition, this compound has been found to inhibit the activity of NF-kB, a protein that plays a crucial role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been found to exhibit potent biological effects, making it a potential candidate for the development of new drugs. However, this compound also has some limitations for lab experiments. It has been found to be unstable in certain conditions, which can affect its biological activity. Furthermore, this compound has not been extensively studied in vivo, and its safety and toxicity profiles are not well-known.
Zukünftige Richtungen
There are several future directions for research on 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to study the safety and toxicity profiles of this compound in vivo. This will help to determine whether this compound is a safe candidate for the development of new drugs. Another potential direction is to study the structure-activity relationship of this compound. This will help to identify the key structural features of this compound that are responsible for its biological activity. Furthermore, this compound can be modified to improve its stability and bioavailability, which can enhance its potential as a drug candidate.
Synthesemethoden
5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-propyn-1-ol in the presence of a base to form 3-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde. The obtained product is then reacted with 2,4,6-trioxo-1,3,5-triazinane in the presence of a catalyst to form this compound.
Wissenschaftliche Forschungsanwendungen
5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been found to exhibit anti-tumor properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. In addition, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
This compound has also been studied for its potential applications in agriculture. It has been found to exhibit insecticidal properties and can be used as a pesticide to control pests in crops. Furthermore, this compound has been found to have antifungal properties, making it a potential candidate for the treatment of fungal infections in crops.
Eigenschaften
IUPAC Name |
5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-3-7-23-12-6-5-10(9-13(12)22-4-2)8-11-14(19)17-16(21)18-15(11)20/h1,5-6,8-9H,4,7H2,2H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSUQBIMFDGHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-cyclooctylidenehydrazino)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5023376.png)

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5023380.png)
![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2,6-dichlorophenyl benzoate](/img/structure/B5023399.png)
![3-chloro-N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5023407.png)
![4-[(4-amino-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B5023415.png)
![N-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B5023420.png)

![N-(4-acetylphenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5023439.png)



![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5023486.png)
![2-[(3-bromo-4-hydroxy-5-methoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5023491.png)